1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467528
InChI: InChI=1S/C16H25BO2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15(4,5)16(6,7)19-17/h8-9H,10H2,1-7H3
SMILES:
Molecular Formula: C16H25BO2
Molecular Weight: 260.2 g/mol

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-

CAS No.:

Cat. No.: VC17467528

Molecular Formula: C16H25BO2

Molecular Weight: 260.2 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- -

Specification

Molecular Formula C16H25BO2
Molecular Weight 260.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H25BO2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15(4,5)16(6,7)19-17/h8-9H,10H2,1-7H3
Standard InChI Key CKXPQHJGYUAYNN-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2C)C)C

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound belongs to the 1,3,2-dioxaborolane family, a class of boron-containing heterocycles featuring a five-membered ring with two oxygen atoms and one boron atom. The core structure is defined by the 4,4,5,5-tetramethyl substitution on the dioxaborolane ring, which imposes significant steric hindrance around the boron center . The 2-position is functionalized with a [(2,4,6-trimethylphenyl)methyl] group, introducing a mesityl-derived benzyl moiety. This combination creates a highly shielded boron environment, influencing its reactivity and stability .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound likely follows methodologies analogous to those used for related dioxaborolanes. A three-step procedure adapted from dichloromethane-derived precursors (as described in ) provides a potential pathway:

  • Formation of Boronic Acid Intermediate:
    Reaction of dichloromethane with a boron trihalide (e.g., BBr3\text{BBr}_3) under controlled conditions yields a dichloromethylboronic acid intermediate.

  • Ligand Exchange with Pinacol:
    The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane, facilitating cyclization to form the dioxaborolane ring .

  • Introduction of Mesitylmethyl Group:
    A nucleophilic substitution or metal-mediated coupling reaction introduces the [(2,4,6-trimethylphenyl)methyl] moiety. For example, a Grignard reagent (mesitylmethylmagnesium bromide) could react with the boron center under inert conditions.

Optimization Challenges

  • Steric Effects: The bulky mesitylmethyl group complicates boron functionalization, requiring elevated temperatures or catalytic activation .

  • Purification: Column chromatography or fractional distillation is essential to isolate the product from byproducts like triethylamine stabilizers .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource Analogy
Molecular Weight260.18 g/mol (calculated)
Boiling Point~120–125°C (extrapolated at 1 atm)
Density0.89–0.91 g/cm³
Refractive Index (nDn_D)1.398–1.402 (20°C)
SolubilityMiscible with THF, DCM; insoluble in H₂O

Spectroscopic Characteristics

  • Infrared (IR): Strong B-O stretching vibrations at 1,320–1,280 cm⁻¹ and C-H stretches from methyl groups at 2,960–2,870 cm⁻¹ .

  • NMR:

    • 1H^1\text{H}: δ 0.8–1.2 (tetramethyl groups), δ 2.1–2.4 (mesityl methyl), δ 6.7 (aromatic protons).

    • 13C^{13}\text{C}: δ 25–30 (methyl carbons), δ 135–140 (aromatic carbons) .

Reactivity and Functional Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a stabilized boronic ester in palladium-catalyzed cross-couplings. Its steric bulk suppresses protodeboronation, enhancing yields in aryl-aryl bond formations . For example:

Ar-X+B(OR)3Pd(PPh3)4Ar-Ar+Byproducts\text{Ar-X} + \text{B(OR)}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar}' + \text{Byproducts}

Applications: Synthesis of biaryl pharmaceuticals and liquid crystals .

Materials Science

  • Polymer Modification: Incorporation into conjugated polymers improves electron-deficient character for organic electronics .

  • Coating Additives: Enhances thermal stability in epoxy resins due to boron-oxygen bonding .

Pharmaceutical Intermediates

The mesitylmethyl group’s lipophilicity aids in drug delivery systems. For instance, it is used to modify kinase inhibitors for enhanced blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator